molecular formula C8H8BrClO B1443189 4-Bromo-1-chloro-2-ethoxybenzene CAS No. 900174-61-0

4-Bromo-1-chloro-2-ethoxybenzene

Cat. No.: B1443189
CAS No.: 900174-61-0
M. Wt: 235.5 g/mol
InChI Key: NLYBGPXRAMZWPD-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-ethoxybenzene is a chemical compound with the molecular weight of 235.51 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound involves a process that includes a Friedel Crafts acylation followed by a Clemmensen Reduction . It is also used as a reagent in the synthesis of Dapagliflozin .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H8BrClO/c1-2-11-8-5-6 (9)3-4-7 (8)10/h3-5H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 235.51 .

Scientific Research Applications

Electrochemical Reactions

A study by Horio et al. (1996) explored the electrochemical fluorination of aromatic compounds, including halobenzenes like 4-bromo-1-chloro-2-ethoxybenzene. This research is vital in understanding the formation mechanisms of various fluorinated compounds through electrochemical processes (Horio et al., 1996).

Halogenation of Polyalkylbenzenes

Research by Bovonsombat and Mcnelis (1993) involved the ring halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts. This process includes the use of chemicals related to this compound, highlighting its potential in synthetic chemistry (Bovonsombat & Mcnelis, 1993).

Study of Halogen Bonding

Pigge et al. (2006) conducted a study on the structures of 4-halotriaroylbenzenes, which are related to this compound. Their work contributes to the understanding of halogen bonding as structural determinants in these compounds (Pigge, Vangala, & Swenson, 2006).

Utilization as a Sterically Protecting Group

Yoshifuji et al. (1993) explored the use of sterically hindered bromobenzene, which includes compounds like this compound, in stabilizing low-coordinate phosphorus compounds. This study is significant for its application in organic synthesis and material science (Yoshifuji, Kamijo, & Toyota, 1993).

In Atmospheric Chemistry

Führer and Ballschmiter (1998) researched the presence of bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean. Their study is important for understanding the environmental distribution and impact of organohalogens like this compound (Führer & Ballschmiter, 1998).

Vapor Pressure Data Assessment

Oonk et al. (1998) conducted a study on the vapor pressures of compounds including 1-bromo-4-chlorobenzene, which is chemically related to this compound. This research provides valuable data for the thermodynamic properties of such compounds (Oonk, Van Der Linde, Huinink, & Blok, 1998).

Metabolism Study in Rabbits

Bray, James, and Thorpe (1958) investigated the metabolism of halogenonitrobenzenes in rabbits, which includes compounds structurally similar to this compound. Such studies are crucial in understanding the biological interactions and transformations of these compounds (Bray, James, & Thorpe, 1958).

Electrosynthesis and Characterization

Research by Moustafid et al. (1991) on the electrosynthesis of polymers from compounds like 1-methoxy-4-ethoxybenzene is relevant in the context of this compound, as it opens avenues for material applications (Moustafid et al., 1991).

Photoreduction Studies

A study by Wubbels, Snyder, and Coughlin (1988) involved the photoreduction of 4-bromonitrobenzene, a compound structurally related to this compound. This research is significant for its implications in chemical reactions under light irradiation (Wubbels, Snyder, & Coughlin, 1988).

Safety and Hazards

The safety information for 4-Bromo-1-chloro-2-ethoxybenzene includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Properties

IUPAC Name

4-bromo-1-chloro-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYBGPXRAMZWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679257
Record name 4-Bromo-1-chloro-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900174-61-0
Record name 4-Bromo-1-chloro-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-bromophenol (WO98/003464 which is incorporated herein by reference, 3.43 g, 16.5 mmol) and K2CO3 (4.57 g, 33.0 mmol) in DMF (20 mL) was added ethyl iodide (1.78 mL, 22.3 mmol) at rt. The mixture was heated at 55° C. for 3.0 h. After cooling to rt, the reaction was diluted with ether, washed with water and brine, and dried over MgSO4. The crude residue was purified by flash column chromatography to give 3.85 g (99%) of 31A as viscous oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.48 (t, J=7.03 Hz, 3H) 4.08 (d, J=7.03 Hz, 2H) 7.03 (m, 2H) 7.22 (d, J=6.15 Hz, 2H).
Quantity
0 (± 1) mol
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Reaction Step One
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4.57 g
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1.78 mL
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reactant
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20 mL
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0 (± 1) mol
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solvent
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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